molecular formula C7H7F2N5S B2550214 5-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946818-32-1

5-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2550214
CAS No.: 1946818-32-1
M. Wt: 231.22
InChI Key: BMAGNQHCORMLRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring substituted with a difluoroethyl group and a thiadiazole ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 5-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting with the preparation of the pyrazole ring followed by the introduction of the difluoroethyl group and the formation of the thiadiazole ring. Common synthetic routes include:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

5-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group enhances the compound’s lipophilicity and binding affinity to target proteins. The pyrazole and thiadiazole rings contribute to the compound’s ability to form hydrogen bonds and interact with active sites of enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

5-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-[2-(2,2-difluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N5S/c8-5(9)3-14-4(1-2-11-14)6-12-13-7(10)15-6/h1-2,5H,3H2,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAGNQHCORMLRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CC(F)F)C2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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